Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)benzoate is a useful research compound. Its molecular formula is C16H19NO5S2 and its molecular weight is 369.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research on related compounds highlights innovative synthetic approaches and chemical properties. For instance, the synthesis of sulfonamide derivatives incorporating a 4-sulfamoylphenylmethylthiourea scaffold demonstrated strong affinities towards carbonic anhydrase isozymes, showcasing their potential in medical chemistry for intraocular pressure lowering properties (Casini et al., 2002). Another study focused on the synthesis and photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives, highlighting their unique luminescence properties and potential in optical materials research (Kim et al., 2021).
Biological Applications
The biological activity of similar compounds has been extensively studied. For example, sulfonamide-derived ligands and their transition metal complexes were synthesized and showed moderate to significant antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Chohan & Shad, 2011). Another study described the antimicrobial activity of novel sulfonated thin-film composite nanofiltration membranes, demonstrating their effectiveness in dye treatment and potential for water purification technologies (Liu et al., 2012).
Photophysical and Electrochemical Studies
Investigations into the photophysical properties of related compounds, such as methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate derivatives, provide insights into their excited-state behaviors and potential applications in photodynamic therapy and luminescent materials (Kim et al., 2021). Additionally, the development of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base showed high singlet oxygen quantum yields, underlining their utility as potent photosensitizers in cancer treatment (Pişkin et al., 2020).
Mechanism of Action
Target of Action
Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)benzoate is a complex compound that likely interacts with multiple targets. Thiophene derivatives, a key component of this compound, have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it’s plausible that this compound may interact with targets involved in these biological processes.
Mode of Action
Based on the known activities of thiophene derivatives, it can be hypothesized that this compound may interact with its targets through a variety of mechanisms, potentially including the inhibition of key enzymes or the modulation of cellular signaling pathways .
Result of Action
Based on the known activities of thiophene derivatives, it can be hypothesized that this compound may have a variety of effects at the molecular and cellular level, potentially including the inhibition of cell proliferation, the modulation of inflammatory responses, or the disruption of microbial growth .
Action Environment
The action, efficacy, and stability of this compound may be influenced by a variety of environmental factors. These could include the pH of the local environment, the presence of other compounds or drugs, and the specific characteristics of the target cells or organisms . .
Properties
IUPAC Name |
methyl 4-[(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S2/c1-16(19,9-12-7-8-23-10-12)11-17-24(20,21)14-5-3-13(4-6-14)15(18)22-2/h3-8,10,17,19H,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGBYWHCGDMLJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.